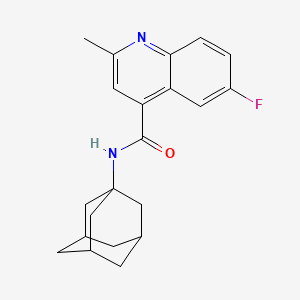
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea, also known as GSK-3 inhibitor VIII, is a potent inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in a variety of cellular processes, including metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic potential in a range of diseases, including cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea inhibits this compound by binding to the ATP-binding site of the enzyme. This compound plays a critical role in the regulation of several signaling pathways, including the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation. Inhibition of this compound leads to activation of the Wnt/beta-catenin pathway, which promotes cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibition leads to cell cycle arrest and apoptosis. In diabetes, this compound inhibition leads to improved insulin sensitivity and glucose tolerance. In Alzheimer's disease, this compound inhibition leads to reduced beta-amyloid production and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea is a potent and selective inhibitor of this compound, making it an ideal tool for studying the role of this compound in various diseases. However, like all inhibitors, it has limitations. It is important to use appropriate controls to ensure that the observed effects are due to this compound inhibition and not due to off-target effects. In addition, the effects of this compound inhibition may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea. One area of interest is the development of more potent and selective inhibitors of this compound. Another area of interest is the identification of biomarkers that can be used to predict response to this compound inhibition in different diseases. Finally, there is interest in exploring the potential of this compound inhibition in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes in cancer.
Méthodes De Synthèse
The synthesis of 1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea involves the reaction of 4-hydroxybenzaldehyde with pyridine-3-carboxylic acid to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to give the desired product.
Applications De Recherche Scientifique
1-(4-Hydroxyphenyl)-3-pyridin-3-ylurea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound inhibition has been shown to sensitize cancer cells to chemotherapy and radiotherapy. In diabetes research, this compound inhibition has been shown to improve insulin sensitivity and glucose tolerance. In Alzheimer's disease research, this compound inhibition has been shown to reduce beta-amyloid production and improve cognitive function.
Propriétés
IUPAC Name |
1-(4-hydroxyphenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-5-3-9(4-6-11)14-12(17)15-10-2-1-7-13-8-10/h1-8,16H,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUVORDRUVCGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)
![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)




![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)



![Ethyl 3-[(3,4-dimethoxyphenyl)carbamoylamino]propanoate](/img/structure/B6636344.png)
